molecular formula C5H6ClN3O2 B2390989 3-(Chloromethyl)-1-methyl-4-nitropyrazole CAS No. 2170908-16-2

3-(Chloromethyl)-1-methyl-4-nitropyrazole

Cat. No.: B2390989
CAS No.: 2170908-16-2
M. Wt: 175.57
InChI Key: XERWECGGWIVVFP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methyl-4-nitropyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a nitro group attached to the pyrazole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methyl-4-nitropyrazole typically involves the chloromethylation of 1-methyl-4-nitropyrazole. This can be achieved through the reaction of 1-methyl-4-nitropyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired chloromethylated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methyl-4-nitropyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature conditions.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Products such as 3-(Azidomethyl)-1-methyl-4-nitropyrazole or 3-(Thiocyano-methyl)-1-methyl-4-nitropyrazole.

    Reduction: 3-(Chloromethyl)-1-methyl-4-aminopyrazole.

    Oxidation: 3-(Chloromethyl)-1-carboxy-4-nitropyrazole.

Scientific Research Applications

3-(Chloromethyl)-1-methyl-4-nitropyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methyl-4-nitropyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-methyl-5-nitropyrazole: Similar structure but with the nitro group at a different position.

    3-(Bromomethyl)-1-methyl-4-nitropyrazole: Similar structure with a bromomethyl group instead of a chloromethyl group.

    3-(Chloromethyl)-1-ethyl-4-nitropyrazole: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

3-(Chloromethyl)-1-methyl-4-nitropyrazole is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both a chloromethyl and a nitro group provides a versatile platform for chemical modifications and potential biological interactions.

Properties

IUPAC Name

3-(chloromethyl)-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-8-3-5(9(10)11)4(2-6)7-8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERWECGGWIVVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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